molecular formula C10H14BrNO B1384743 3-(3-Bromo-4-methylphenoxy)propan-1-amine CAS No. 1854611-01-0

3-(3-Bromo-4-methylphenoxy)propan-1-amine

Cat. No.: B1384743
CAS No.: 1854611-01-0
M. Wt: 244.13 g/mol
InChI Key: CLAZEERDPTYTPU-UHFFFAOYSA-N
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Description

3-(3-Bromo-4-methylphenoxy)propan-1-amine is an organic compound characterized by the presence of a bromine atom, a methyl group attached to a phenoxy ring, and an amine group on a propyl chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3-Bromo-4-methylphenoxy)propan-1-amine typically involves the following steps:

    Starting Materials: The synthesis begins with 3-bromo-4-methylphenol and 3-chloropropan-1-amine.

    Etherification: The phenol is reacted with 3-chloropropan-1-amine in the presence of a base such as potassium carbonate (K₂CO₃) to form the ether linkage.

    Purification: The product is purified using techniques such as recrystallization or column chromatography to obtain the desired compound in high purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and in-line purification systems can streamline the synthesis and ensure consistent quality.

Chemical Reactions Analysis

Types of Reactions

3-(3-Bromo-4-methylphenoxy)propan-1-amine can undergo various chemical reactions, including:

    Nucleophilic Substitution: The bromine atom can be replaced by other nucleophiles, such as amines or thiols, under suitable conditions.

    Oxidation: The methyl group can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate (KMnO₄).

    Reduction: The amine group can be reduced to an alkyl group using reducing agents such as lithium aluminum hydride (LiAlH₄).

Common Reagents and Conditions

    Nucleophilic Substitution: Sodium azide (NaN₃) in dimethylformamide (DMF) at elevated temperatures.

    Oxidation: Potassium permanganate (KMnO₄) in an aqueous medium.

    Reduction: Lithium aluminum hydride (LiAlH₄) in anhydrous ether.

Major Products

    Substitution: Formation of 3-(3-azido-4-methylphenoxy)propan-1-amine.

    Oxidation: Formation of 3-(3-bromo-4-carboxyphenoxy)propan-1-amine.

    Reduction: Formation of 3-(3-bromo-4-methylphenoxy)propane.

Scientific Research Applications

3-(3-Bromo-4-methylphenoxy)propan-1-amine has several applications in scientific research:

    Medicinal Chemistry: It serves as a building block for the synthesis of pharmaceutical compounds, particularly those targeting neurological disorders.

    Materials Science: The compound is used in the development of novel polymers and materials with specific electronic properties.

    Biological Studies: It is employed in the study of enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.

Mechanism of Action

The mechanism of action of 3-(3-Bromo-4-methylphenoxy)propan-1-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atom and the amine group play crucial roles in binding to these targets, potentially inhibiting their activity or modulating their function. The exact pathways depend on the specific application and target molecule.

Comparison with Similar Compounds

Similar Compounds

    3-(4-Methylphenoxy)propan-1-amine: Lacks the bromine atom, which may result in different reactivity and binding properties.

    3-(3-Chloro-4-methylphenoxy)propan-1-amine: Similar structure but with a chlorine atom instead of bromine, leading to different chemical behavior.

    3-(3-Bromo-4-methoxyphenoxy)propan-1-amine: Contains a methoxy group instead of a methyl group, affecting its electronic properties.

Uniqueness

3-(3-Bromo-4-methylphenoxy)propan-1-amine is unique due to the presence of both a bromine atom and a methyl group on the phenoxy ring, which can significantly influence its reactivity and interaction with biological targets. This combination of functional groups makes it a versatile compound for various applications in research and industry.

Biological Activity

3-(3-Bromo-4-methylphenoxy)propan-1-amine, a compound characterized by its unique structural features, has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article aims to explore the biological activity of this compound, focusing on its mechanisms of action, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The molecular formula for this compound is C10H12BrNO, indicating the presence of a bromine atom, an amine group, and a phenoxy moiety. These functional groups contribute to its biological activity by influencing interactions with various biological targets.

The biological activity of this compound can be attributed to its ability to interact with specific enzymes and receptors. The presence of the bromine atom enhances lipophilicity, potentially increasing membrane permeability and facilitating cellular uptake.

Key Mechanisms:

  • Enzyme Inhibition: The compound may act as an inhibitor for certain enzymes involved in metabolic pathways, thereby modulating biochemical reactions.
  • Receptor Binding: It may bind to neurotransmitter receptors or other protein targets, influencing signaling pathways.

Antimicrobial Activity

Recent studies have indicated that compounds similar to this compound exhibit significant antimicrobial properties. For instance, derivatives have shown promising activity against various bacterial strains.

Antiplasmodial Activity

A related study evaluated a series of compounds for their antiplasmodial activity against Plasmodium falciparum. While specific data for this compound is limited, the structural similarities suggest potential efficacy against malaria parasites.

Case Studies and Experimental Data

A comprehensive review of literature reveals several important findings regarding the biological activity of compounds related to this compound:

StudyCompoundTargetIC50 (μM)Observations
6-Aryl-1,6-dihydro-1,3,5-triazinesP. falciparum (FCR-3 strain)0.00266 ± 0.00056High potency observed
Various analoguesAntimalarial0.0398 - 0.171Activity in nanomolar range
Similar derivativesNET-expressing cancer cellsN/AEvaluated for potential use

These studies highlight the promising nature of compounds with similar structures in inhibiting malaria and potentially other pathogens.

Toxicity and Safety Profile

The safety profile of this compound remains to be fully elucidated. Preliminary assessments suggest that related compounds do not exhibit significant cytotoxicity at low concentrations, indicating a favorable safety margin for therapeutic applications.

Properties

IUPAC Name

3-(3-bromo-4-methylphenoxy)propan-1-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14BrNO/c1-8-3-4-9(7-10(8)11)13-6-2-5-12/h3-4,7H,2,5-6,12H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CLAZEERDPTYTPU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)OCCCN)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14BrNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

244.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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